molecular formula C8H6Br4 B1583099 1,3-Bis(dibromomethyl)benzene CAS No. 36323-28-1

1,3-Bis(dibromomethyl)benzene

Cat. No. B1583099
CAS RN: 36323-28-1
M. Wt: 421.75 g/mol
InChI Key: ZMCUKNMLHBAGMS-UHFFFAOYSA-N
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Description

1,3-Bis(dibromomethyl)benzene is a chemical compound with the molecular formula C8H6Br4 . It has an average mass of 421.749 Da and a Monoisotopic mass of 417.720276 Da . It is also known by other names such as m-Xylene, α,α,α’,α’-tetrabromo-, α,α,α’,α’-Tetrabromo-m-xylene, and more .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(dibromomethyl)benzene involves bromo, bromomethyl, and dibromomethyl substituents . The packing patterns of these compounds are dominated by Br…Br contacts and C—H…Br hydrogen bonds .


Physical And Chemical Properties Analysis

1,3-Bis(dibromomethyl)benzene has a density of 2.4±0.1 g/cm3, a boiling point of 340.8±37.0 °C at 760 mmHg, and a flash point of 156.1±21.2 °C . It also has a molar refractivity of 67.0±0.3 cm3, a polarizability of 26.6±0.5 10-24 cm3, and a molar volume of 176.3±3.0 cm3 .

Scientific Research Applications

Crystallography

  • Summary of Application : 1,3,5-Tris(dibromomethyl)benzene is used in the field of crystallography . The crystal structure of this compound has been studied and published .
  • Methods of Application : The compound was synthesized by stirring a mixture of 1,3,5-trimethylbenzene, N-bromosuccinimide, dibenzoyl peroxide, and benzene at 80°C for 30 minutes. After refluxing under nitrogen for 4 hours, the solution was allowed to cool and was filtered. The organic phase was concentrated under reduced pressure, and the crude products were purified by flash column chromatography .
  • Results : The crystal structure of 1,3,5-tris(dibromomethyl)benzene was determined. The compound crystallizes in the hexagonal space group P63/m with a = 8.8911(3) Å, c = 10.6847(5) Å, V = 731.48(6) ų, Z = 2, Rgt(F) = 0.0441, wRref(F²) = 0.1094, T = 293 K .

Thermophysical Property Data

  • Summary of Application : The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data of 1,3-bis(bromomethyl)benzene .
  • Methods of Application : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Electrochemical Bromination

  • Summary of Application : 1,3-Bis(dibromomethyl)benzene can be prepared from methylarenes by two-phase electrolysis .
  • Methods of Application : The process involves using a 40–50% NaBr solution as an electrolyte, containing a catalytic amount of HBr (5%) in the aqueous phase, along with an organic phase of chloroform, containing an alkyl aromatic compound .
  • Results : This process allows the preparation of dibromomethyl, bis(bromomethyl), and bis(dibromomethyl) arenes, depending upon the total charge passed, in reasonable purities .

Commercial Availability

  • Summary of Application : 1,3-Bis(dibromomethyl)benzene is commercially available and can be purchased from chemical suppliers for use in various research applications .

Optical Polymer Composite Materials

  • Summary of Application : 1,3-Bis(dibromomethyl)benzene has wide application in optical polymer composite materials .
  • Methods of Application : The specific methods of application in this field can vary greatly depending on the specific type of optical polymer composite material being produced .
  • Results : The use of 1,3-Bis(dibromomethyl)benzene in these materials can enhance their properties, although the specific results can vary depending on the material and application .

Construction and Automotive Industries

  • Summary of Application : 1,3-Bis(dibromomethyl)benzene is also used in the construction and automotive industries .
  • Methods of Application : The specific methods of application in these industries can vary greatly depending on the specific use case .
  • Results : The use of 1,3-Bis(dibromomethyl)benzene in these industries can enhance the properties of various materials, although the specific results can vary depending on the material and application .

Safety And Hazards

1,3-Bis(dibromomethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

1,3-Bis(dibromomethyl)benzene has potential applications in the development of organic thin-film transistors (OTFTs) . It can also be used in the synthesis of a pentacene derivative by reacting with naphthalene moieties .

properties

IUPAC Name

1,3-bis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCUKNMLHBAGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067968
Record name 1,3-Bis(dibromomethyl)benzene
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Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Bis(dibromomethyl)benzene

CAS RN

36323-28-1
Record name 1,3-Bis(dibromomethyl)benzene
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Record name 1,3-Bis(dibromomethyl)benzene
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Record name Benzene, 1,3-bis(dibromomethyl)-
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Record name 1,3-Bis(dibromomethyl)benzene
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Record name 1,3-bis(dibromomethyl)benzene
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Record name 1,3-BIS(DIBROMOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
P Kuś, PG Jones, J Kusz, M Książek - Acta Crystallographica Section …, 2023 - scripts.iucr.org
The structures of six benzene and three naphthalene derivatives involving bromo, bromomethyl and dibromomethyl substituents, namely, 1,3-dibromo-5-(dibromomethyl)benzene, …
Number of citations: 6 scripts.iucr.org
A Bodzioch, K Owsianik, J Skalik, E Kowalska… - …, 2016 - thieme-connect.com
This work presents an efficient synthesis of bis(dibromomethyl)benzenes and a bis(dibromomethyl)thiophene as precursors of aromatic dialdehydes by bromination of dimethyl-…
Number of citations: 5 www.thieme-connect.com
S Mataka, GB Liu, T Sawada, M Kurisu… - Bulletin of the Chemical …, 1994 - journal.csj.jp
Tri- and dibromination of methyl-, dimethyl-, and trimethylbenzenes with N-bromosuccinimide were accomplished by photothermal reaction with a tungsten lamp in carbon tetrachloride …
Number of citations: 29 www.journal.csj.jp
MB Gazizov, SY Ivanova, LR Bagauva, RA Khairullin… - Tetrahedron …, 2016 - Elsevier
4-(Dibromomethyl)benzenecarbaldehyde was synthesized for the first time using a new method which also allowed the co-preparation of terephthalic aldehyde. The reaction of this …
Number of citations: 12 www.sciencedirect.com
MB Gazizov, SY Ivanova, RA Khairullin… - Russian Journal of …, 2018 - Springer
A new procedure has been developed for the simultaneous preparation of terephthalaldehyde and 4-(dibromomethyl)benzaldehyde by catalytic debromophosphoryl- and …
Number of citations: 4 link.springer.com
MB Gazizov, SY Ivanova, LR Bagauva… - Russian Journal of …, 2015 - Springer
Of three isomeric dibromomethyl-substituted benzaldehydes, the data are available only on 3-(dibromomethyl) benzaldehyde synthesized by the reaction of 1, 3-bis (dibromomethyl) …
Number of citations: 7 link.springer.com
T Toyoshima, S Yoshida, S Watanabe - Tetrahedron, 2013 - Elsevier
A series of 1,3-distyrylbenzene compounds bearing different substituents at the 2-position have been synthesized and subjected to an oxidative photocyclization process. The 1,3-…
Number of citations: 22 www.sciencedirect.com
VA Mamedov, AA Kalinin, EA Gorbunova… - Russian journal of …, 2004 - Springer
3-α-Chlorobenzyl- and 3-benzoylquinoxalin-2-ones react with benzylamine in DMSO to give intermediate 3-(α-benzyliminobenzylidene)quinoxalin-2-one which is capable of existing in …
Number of citations: 13 link.springer.com
KH Narasimhamurthy, AM Sajith… - Synthetic …, 2019 - Taylor & Francis
Gem-dibromomethylarenes are considered as one of the valuable building blocks in the synthetic field because of their broad range of synthetic applications. These synthons serve as …
Number of citations: 9 www.tandfonline.com
LH Tagle - Handbook of phase transfer catalysis, 1997 - Springer
The term ‘phase transfer catalysis’ was first introduced by Starks when describing a study of displacement reactions between salts dissolved in an aqueous medium or in the solid state …
Number of citations: 11 link.springer.com

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